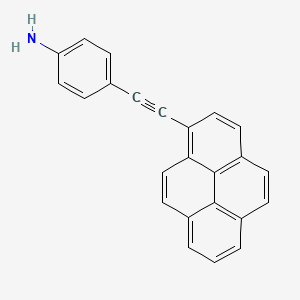
Methyl 3-amino-3-(2-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-(2-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H15NO3. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a methyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Amino Acid Derivative Synthesis
Starting Materials: 2-methoxybenzaldehyde, glycine methyl ester hydrochloride.
Reaction Conditions: The reaction typically involves the condensation of 2-methoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield methyl 3-amino-3-(2-methoxyphenyl)propanoate.
-
Industrial Production Methods
Large-Scale Synthesis: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents and Conditions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the amino group to a nitro group.
Major Products: The primary product of this reaction is methyl 3-nitro-3-(2-methoxyphenyl)propanoate.
-
Reduction
Reagents and Conditions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can reduce the ester group to an alcohol.
Major Products: The main product is 3-amino-3-(2-methoxyphenyl)propanol.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the amino group using reagents such as alkyl halides.
Major Products: The products are typically N-alkylated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Organic Synthesis: Methyl 3-amino-3-(2-methoxyphenyl)propanoate is often used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition Studies: This compound is used in studies to investigate its potential as an inhibitor of specific enzymes, which can be crucial for understanding metabolic pathways and developing new drugs.
Medicine
Drug Development: Due to its structural similarity to certain bioactive molecules, it is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Polymer Production: It is used in the synthesis of specialty polymers and resins, which have applications in coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism by which methyl 3-amino-3-(2-methoxyphenyl)propanoate exerts its effects depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The methoxyphenyl group can interact with hydrophobic pockets of the enzyme, while the amino group can form hydrogen bonds with active site residues.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
Methyl 3-amino-3-(4-methoxyphenyl)propanoate
Comparison: Similar structure but with the methoxy group at the para position. This positional isomer may exhibit different reactivity and biological activity.
-
Methyl 3-amino-3-(2-hydroxyphenyl)propanoate
Comparison: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and reactivity.
-
Methyl 3-amino-3-(2-chlorophenyl)propanoate
Comparison: The chloro group introduces different electronic effects, potentially affecting the compound’s reactivity and interaction with biological targets.
Uniqueness
Methyl 3-amino-3-(2-methoxyphenyl)propanoate is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and interaction with biological molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 3-amino-3-(2-methoxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2/h3-6,9H,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLXYLGMAADKPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B12090868.png)




![2-([1-(Bromomethyl)cyclobutyl]methyl)thiophene](/img/structure/B12090907.png)

![(3-Benzyl-3-azabicyclo[3.2.0]heptan-6-yl)methanamine](/img/structure/B12090920.png)


![1-Benzopyrylium, 5-[[6-O-(2-carboxyacetyl)-beta-D-glucopyranosyl]oxy]-3-[[2-O-beta-D-glucopyranosyl-6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-7-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12090944.png)

![[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B12090961.png)
